(S)-WILLARDIINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

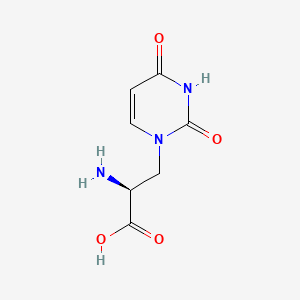

(S)-Willardiine is a naturally occurring amino acid derivative that acts as an agonist for certain glutamate receptors in the central nervous system It is specifically known for its role in activating AMPA receptors, which are involved in fast synaptic transmission in the brain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Willardiine typically involves the following steps:

Starting Material: The synthesis begins with L-serine, a naturally occurring amino acid.

Cyclization: L-serine undergoes cyclization with urea to form a hydantoin intermediate.

Hydrolysis: The hydantoin intermediate is then hydrolyzed to produce this compound.

The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and hydrolysis steps. The overall yield and purity of the product can be optimized by controlling the reaction temperature, pH, and reaction time.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:

Enzymatic Synthesis: Using specific enzymes to catalyze the cyclization and hydrolysis steps, which can offer higher selectivity and yield.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Willardiine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amino acid derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced amino acid derivatives.

Substitution: Functionalized derivatives with various substituents.

Aplicaciones Científicas De Investigación

Neurobiology Research

Mechanism of Action

(S)-Willardiine selectively activates AMPA and kainate receptors, leading to excitatory postsynaptic currents. It has been shown to produce rapidly desensitizing responses, which are essential for understanding synaptic transmission dynamics. The potency of this compound compared to other agonists highlights its utility in research:

| Compound | EC50 (µM) | Desensitization Level |

|---|---|---|

| This compound | 44.8 | High |

| (S)-5-Fluorowillardiine | 1.5 | Moderate |

| Kainate | 11 | Low |

These findings indicate that this compound can be used to study receptor kinetics and desensitization mechanisms in neuronal cells .

Behavioral Studies

In animal models, this compound has been utilized to investigate the role of AMPA receptors in learning and memory processes. For instance, mice injected with this compound exhibited alterations in behavior indicative of enhanced synaptic plasticity, which is crucial for cognitive functions .

Medicinal Chemistry

Potential Therapeutic Applications

this compound and its analogs are being explored for their therapeutic potential in neurological disorders characterized by dysregulated glutamate signaling, such as epilepsy and Alzheimer’s disease. Research indicates that compounds like this compound could modulate excitatory neurotransmission effectively, offering a pathway for novel treatments .

Case Study: Epilepsy Models

In a study involving rat models of epilepsy, administration of this compound showed promise in reducing seizure frequency by modulating AMPA receptor activity. The results suggest that this compound could serve as a basis for developing new antiepileptic drugs .

Structural Biology

Crystallography Studies

Crystallographic analyses have revealed how this compound binds to AMPA receptors, providing insights into the conformational changes that occur during receptor activation. These studies demonstrate that the degree of domain closure correlates with the efficacy of agonists, making this compound a valuable tool for structural investigations .

Chemical Synthesis

Building Block for Complex Molecules

this compound serves as a precursor in the synthesis of more complex molecules within medicinal chemistry. Its derivatives are being synthesized to explore variations in receptor affinity and selectivity, contributing to the development of targeted therapies for neurological conditions .

Propiedades

Fórmula molecular |

C7H9N3O4 |

|---|---|

Peso molecular |

199.16 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |

Clave InChI |

FACUYWPMDKTVFU-BYPYZUCNSA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |

SMILES canónico |

C1=CN(C(=O)NC1=O)CC(C(=O)O)N |

Sinónimos |

3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.